1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-19-5-4-16-14(19)21-8-6-20(7-9-21)13-11-2-3-15-12(11)17-10-18-13/h2-5,10H,6-9H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIDMGUDZITGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the piperazine moiety. The final step involves the cyclization to form the pyrrolo[2,3-d]pyrimidine core. Reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[2,3-d]pyrimidine Moieties
Baricitinib Phosphate ()
- Structure: Azetidine core with a pyrrolo[2,3-d]pyrimidine group, ethylsulfonyl, and cyano substituents.
- Molecular Weight : 456.3 g/mol.
- Key Differences: The azetidine core replaces piperazine, and the sulfonyl-cyano group enhances metabolic stability.
- Activity : Potent JAK1/JAK2 inhibitor used in autoimmune diseases like rheumatoid arthritis .
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride ()
- Structure : Piperidine core with a chlorobenzyl group and pyrrolo[2,3-d]pyrimidine.
- Molecular Weight : 378.3 g/mol.
- Key Differences : Piperidine (saturated six-membered ring) vs. piperazine (unsaturated, nitrogen-rich). The chlorobenzyl group increases lipophilicity.
- Activity : Binds PKB (glycogen synthase kinase-3 beta), suggesting applications in oncology .
Comparative 2 ()
- Structure: Cyclopentyl core with pyrrolo[2,3-d]pyrimidine and pyrazole-cyano substituents.
- Key Differences: Lack of piperazine/imidazole; the cyano group enhances electrophilic interactions.
Piperazine-Based Analogues
1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine ()
- Structure : Piperazine with 1-methylimidazole and phenyl groups.
- Molecular Weight : 256.35 g/mol.
- Activity: Not explicitly reported; structural similarity suggests possible CNS or antimicrobial applications .
MK39 ()
- Structure: Piperazine linked to a nitro-phenyl group and pyrimidinone.
- Key Differences : Pyrrolo[2,3-d]pyrimidine is absent; nitro groups may confer redox activity.
- Activity : Antimicrobial or antiparasitic (based on nitro group functionality) .
Pharmacokinetic Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.1 | 0.15 | Moderate (CYP3A4 substrate) |
| Baricitinib Phosphate | 1.8 | 0.32 | High (sulfonyl group) |
| 4-(4-Chlorobenzyl) Derivative | 3.5 | 0.08 | Low (chlorobenzyl) |
Biological Activity
1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a piperazine ring.
- Incorporates a pyrrolo[2,3-d]pyrimidine moiety.
- Exhibits an imidazole group which may contribute to its biological properties.
The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those involved in cancer cell proliferation.
Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition of protein kinases such as PKB/Akt. For instance, studies have shown that compounds with similar structures can inhibit PKB with high selectivity over other kinases like PKA (Protein Kinase A) and ROCK2 (Rho-associated protein kinase) .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the pharmacological effects of this compound and its analogs:
- Inhibition of Tumor Growth : A study involving xenograft models demonstrated that derivatives effectively inhibited tumor growth at tolerable doses. The compounds modulated biomarkers associated with the PI3K-PKB-mTOR signaling pathway, which is crucial for cancer cell survival .
- Selectivity Profile : Research has shown that certain derivatives exhibit a high degree of selectivity for PKB compared to other AGC kinases. For example, a specific derivative demonstrated a Gini coefficient indicating strong selectivity across a panel of kinases tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
